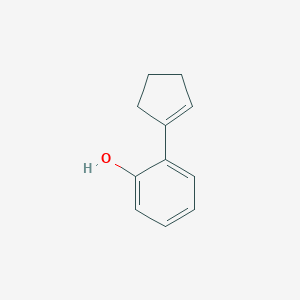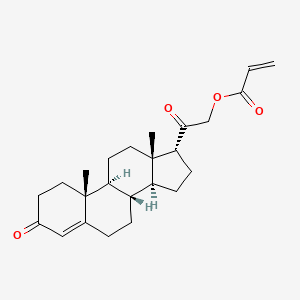![molecular formula C11H10ClN3O2 B14470545 6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione CAS No. 72255-53-9](/img/structure/B14470545.png)
6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chloromethyl group and an anilino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 3-(chloromethyl)aniline. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and reduce production time .
化学反応の分析
Types of Reactions
6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: Under specific conditions, the compound can undergo cyclization to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound.
科学的研究の応用
6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic properties. It is investigated for its ability to modulate biological pathways and its potential as a drug candidate for various diseases.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. Detailed studies are conducted to elucidate the binding interactions and the resulting biological effects .
類似化合物との比較
Similar Compounds
6-Chloro-3-methyluracil: This compound is structurally similar to 6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione, with a chloromethyl group substituted at the 6-position of the pyrimidine ring.
3-Methyl-6-chlorouracil: Another similar compound with a methyl group at the 3-position and a chlorine atom at the 6-position of the pyrimidine ring.
Uniqueness
This compound is unique due to the presence of both a chloromethyl group and an anilino group on the pyrimidine ring. This unique combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
72255-53-9 |
|---|---|
分子式 |
C11H10ClN3O2 |
分子量 |
251.67 g/mol |
IUPAC名 |
6-[3-(chloromethyl)anilino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10ClN3O2/c12-6-7-2-1-3-8(4-7)13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) |
InChIキー |
BSCDQRQTUBAGAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC2=CC(=O)NC(=O)N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



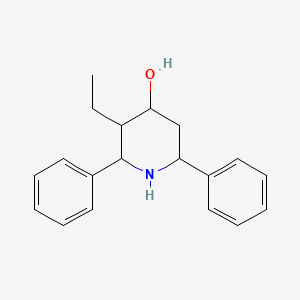

![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
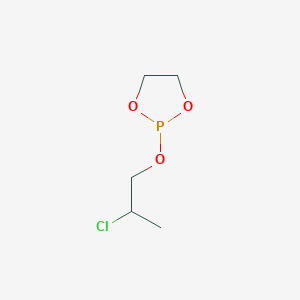

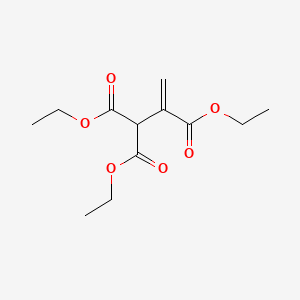

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)


